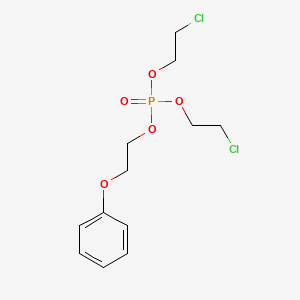
Bis(2-chloroethyl) 2-phenoxyethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl) 2-phenoxyethyl phosphate: is a chemical compound with the molecular formula C₁₂H₁₇Cl₂O₅P . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups and a phenoxyethyl group attached to a phosphate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) 2-phenoxyethyl phosphate typically involves the reaction of 2-chloroethanol with phenoxyethanol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-chloroethyl) 2-phenoxyethyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.
Hydrolysis Products: Phosphoric acid derivatives and corresponding alcohols.
Oxidation Products: Oxidized forms of the phosphate and phenoxyethyl groups.
Applications De Recherche Scientifique
Chemistry: Bis(2-chloroethyl) 2-phenoxyethyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, including as anticancer agents.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(2-chloroethyl) 2-phenoxyethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- Bis(2-chloroethyl) phosphate
- Bis(2-chloroethyl) methylphosphonate
- Tris(2-chloroethyl) phosphate
Comparison: Bis(2-chloroethyl) 2-phenoxyethyl phosphate is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. Compared to Bis(2-chloroethyl) phosphate, it has enhanced reactivity and potential for forming more complex derivatives. The phenoxyethyl group also influences its solubility and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
67264-90-8 |
|---|---|
Formule moléculaire |
C12H17Cl2O5P |
Poids moléculaire |
343.14 g/mol |
Nom IUPAC |
bis(2-chloroethyl) 2-phenoxyethyl phosphate |
InChI |
InChI=1S/C12H17Cl2O5P/c13-6-8-17-20(15,18-9-7-14)19-11-10-16-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Clé InChI |
NJWSFEVOEWGBLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOP(=O)(OCCCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















